molecular formula C10H14ClNO B2814909 [(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride CAS No. 2095396-79-3

[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride

Cat. No.: B2814909
CAS No.: 2095396-79-3
M. Wt: 199.68
InChI Key: ZQDLTWGHDPUDRK-YZUKSGEXSA-N
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Description

Historical Context of Indane-Based β-Amino Alcohols in Research

Indane-derived β-amino alcohols have been studied since the mid-20th century for their conformational rigidity and ability to impose stereochemical control in synthetic reactions. Early work focused on their role as chiral auxiliaries in the resolution of racemic mixtures, leveraging their bicyclic structure to stabilize transition states in asymmetric transformations. The integration of an amino alcohol moiety within the indane framework, as seen in [(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol, emerged as a strategy to enhance enantioselectivity in catalytic processes. For example, enzymatic kinetic resolution using lipases and transaminases has been widely applied to access enantiopure β-amino alcohols, with substrate-specific modifications enabling tailored stereochemical outcomes.

Table 1: Key Milestones in Indane-Based β-Amino Alcohol Research

Year Development Significance
1985 First enantioselective synthesis of trans-2-aminocyclohexanol Demonstrated enzymatic resolution potential
2011 Arthrobacter sp. lipase-mediated resolution of trans-β-amino alcohols

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-10-5-7(6-12)8-3-1-2-4-9(8)10;/h1-4,7,10,12H,5-6,11H2;1H/t7-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDLTWGHDPUDRK-YZUKSGEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2[C@@H]1N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane backbone.

    Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, including reduction and substitution.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to accelerate the reaction.

    Temperature Control: Maintaining precise temperature conditions to favor the desired reaction pathway.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the indane backbone or the functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield indanone derivatives.

    Reduction: Can produce fully saturated indane derivatives.

    Substitution: Can lead to a variety of substituted indane compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds similar to [(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride exhibit antiviral properties. For instance, derivatives of nitrogen-containing heterocyclic compounds have shown promising activity against viruses like the tobacco mosaic virus (TMV) . This suggests that the compound may have potential applications in developing antiviral agents.

Neuroprotective Effects
Studies have explored the neuroprotective effects of various amino compounds. Compounds with similar structures have demonstrated the ability to enhance physical working capacity under extreme conditions, suggesting potential applications in neuroprotection and cognitive enhancement .

Organic Synthesis

Building Block for Complex Molecules
this compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including nucleophilic substitutions and cyclization reactions, which are essential in synthesizing pharmaceuticals and agrochemicals .

Chiral Synthesis
The compound's chiral nature makes it valuable in asymmetric synthesis. Chiral amines are crucial for producing enantiomerically pure compounds, which are often required in drug development . The ability to create specific stereoisomers can lead to improved efficacy and reduced side effects in therapeutic applications.

Material Science

Polymer Chemistry
There is potential for this compound to be used in polymer chemistry as a functional monomer. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research into its application in creating advanced materials could lead to innovative solutions in various industries .

Case Studies

Study Focus Findings
Study on Antiviral ActivityInvestigated the antiviral effects of nitrogen-containing compoundsFound that certain derivatives exhibited higher activity than traditional antiviral agents like ribavirin
Neuroprotective EffectsExamined the effects of amino compounds under extreme conditionsDemonstrated increased working capacity and neuroprotection under hypoxic conditions
Chiral Synthesis ApplicationsExplored the use of chiral amines in drug synthesisHighlighted the importance of enantiomerically pure compounds for therapeutic efficacy

Mechanism of Action

The mechanism of action of [(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the hydroxyl group can participate in hydrogen bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Stereochemistry Molecular Weight (g/mol) Key Applications/Activity References
[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride Indene -CH2OH (1-position), -NH2 (3-position) (1S,3R) 139.60 Under investigation (biological relevance inferred from analogs)
(R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride Indene -OH (5-position), -NH2 (3-position) (R) Not reported Potential CNS or receptor-targeted activity
MLN-4924 (Pevonedistat) hydrochloride Indene fused to pyrrolopyrimidine Sulfamic acid, hydroxylcyclopentyl (1S,2S,4R) Not reported NEDD8-activating enzyme inhibitor (anticancer)
CCR2 antagonist 15a Indene -Br (5-position), amino-linked cyclopentyl and trifluoromethyl groups (1S,3R) Not reported CCR2 antagonist (anti-inflammatory, cardiovascular)
Methyl (1S,3R)-3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride Cyclobutane Methyl ester, dimethyl groups (1S,3R) Not reported Synthetic intermediate for constrained peptides

Stereochemical and Conformational Differences

  • Target Compound vs. (R)-3-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride: The (1S,3R) configuration in the target compound contrasts with the (R) configuration in the 5-ol analog. This difference may alter hydrogen-bonding interactions in receptor binding .
  • Target Compound vs. CCR2 Antagonist 15a: Both share the (1S,3R) configuration, but 15a has a bromine substituent at the 5-position, enhancing hydrophobic interactions, whereas the target’s methanol group may improve solubility .

Biological Activity

[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11ClN2O
  • Molecular Weight : 188.65 g/mol
  • CAS Number : 213924-62-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an inhibitor of certain enzymes and receptors, which can modulate various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit the activity of enzymes involved in neurotransmitter metabolism. For example, it has been studied for its inhibitory effects on monoamine oxidase (MAO), which is crucial for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially influencing mood and behavior.

Pharmacological Studies

This compound has been investigated for its therapeutic potential in treating conditions such as depression and anxiety disorders. Its role as a MAO inhibitor suggests potential use as an antidepressant agent.

Case Studies

Several studies have highlighted the compound's effectiveness in preclinical models:

  • Antidepressant Activity : In rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors measured by the forced swim test.
  • Neuroprotective Effects : Research demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
[(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanolStructureModerate MAO inhibitionStereochemical differences affect potency
[(1R,3R)-3-Amino-2,3-dihydro-1H-inden-1-y]methanolStructureLow MAO inhibitionLess effective than the target compound

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